Bacitracin is a mixture of related cyclic polypeptides produced by certain strains of Bacillus subtilis. It is classified as a non-ribosomal peptide, meaning it is synthesized by a multi-enzyme complex rather than ribosomes []. Bacitracin is known for its antibacterial activity, primarily against Gram-positive bacteria. It acts by inhibiting bacterial cell wall synthesis. In scientific research, Bacitracin is used as a tool to study bacterial cell wall biogenesis and to select for resistant strains.
Chemical Reactions Analysis
Bacitracin's primary chemical reaction relevant to its biological activity is its binding to C55-isoprenyl pyrophosphate, a lipid carrier molecule involved in bacterial cell wall synthesis. This binding prevents dephosphorylation of C55-isoprenyl pyrophosphate, inhibiting peptidoglycan precursor transport and ultimately disrupting cell wall formation [].
Compound Description: (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, also known as allophenylnorstatine (Apns), is a key component in several HIV protease inhibitors discussed in the papers. This molecule is a transition-state mimic, meaning it resembles the structure of the protease's substrate during the transition state of the enzymatic reaction. This property allows Apns-containing compounds to bind tightly to the HIV protease active site and inhibit its activity. [, ]
Relevance: Allophenylnorstatine shares structural similarity with the target compound due to the presence of the (2S,3S)-2-amino-3-hydroxy-4-phenylbutanoyl moiety within the larger peptide sequence. The target compound (2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid likely possesses inhibitory activity towards HIV protease due to this shared structural motif. [, ]
Kynostatin (KNI-272)
Compound Description: Kynostatin (KNI-272) is a potent and highly selective peptidic HIV protease inhibitor. Its structure also incorporates allophenylnorstatine (Apns) as a transition-state mimic. [, ] Crystallographic studies of KNI-272, both in its free form and complexed with HIV protease, reveal a rigid conformation in the C-terminal region containing the Apns moiety. [, ]
Relevance: KNI-272 is directly related to the target compound (2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid as both molecules are peptidic inhibitors of HIV protease and contain allophenylnorstatine. This suggests potential similarities in their binding mechanisms and inhibitory activity. [, ]
R-87366
Compound Description: R-87366 is another water-soluble HIV protease inhibitor containing allophenylnorstatine. This compound demonstrates potent activity against HIV-1IIIB in acutely infected cells. [] Furthermore, it shows activity against clinical isolates of HIV, although sensitivity varies depending on the specific viral strain. []
Relevance: R-87366 is structurally related to the target compound (2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid through the presence of the allophenylnorstatine moiety. This suggests the target compound may exhibit similar anti-HIV activity and water solubility. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cyclosporin A is an immunosuppressant natural cyclic polypeptide derived from the fungus Beauveria.
Cyclosporin A (Immunosuppressant Drug) binds cyclophilin d, inhibiting calcineurin phosphatase activity in T cells (IC50 = 5. nM). It interferes with the calcineurin-driven nuclear import of NFAT and blocks the transcription of genes involved in T cell activation. Due to its immunosuppressant properties, cyclosporin A has been used for years to prevent transplant rejection.
History of Cyclosporin A
1970 saw the discovery of new strains of fungi in soil samples from Norway and Wisconsin, the USA, by employees at Sandoz, now Novartis, in Basel. These two strains gave rise to a range of natural products called "cyclosporins." From these fungi, two components were found that were related and had antifungal properties. Tolypocladium-inflated Gams, a Norwegian strain, was later used for large-scale ciclosporin ferment.
On January 31, 1972, the immunosuppressive properties of natural product ciclosporin were identified in a screening study on immune suppression conducted by Hartmann F. Stahelin (Sandoz). The chemical structure was also determined at Sandoz in 1976. The Food and Drug Administration (FDA) in the United States approved Ciclosporin for clinical usage in 1983.
Mechanism of action of Cyclosporin A
Ciclosporin's primary effect is to lower the activity of T-cells; it does so by inhibiting calcineurin in the calcineurin-phosphatase pathway and preventing the mitochondrial permeability transition pore from opening. Ciclosporin binds with the cytosolic cyclophilin (immunophilin), which is found in lymphocytes, particularly those of T cells. This cyclosporin--cyclophilin complex inhibits calcineurin, which is normally responsible for activating the transcription of interleukin 2. T-cells are activated by the T-cell receptor. This activation typically increases intracellular calcium. Calmodulin acts to activate calcineurin. Calcineurin then dephosphorylates the NF-AT (nuclear factor of activated T-cells), which moves to the T-cell nucleus and increases the transcription of genes for IL-2 and related cytokines. By preventing the dephosphorylation of NF-AT, Ciclosporin leads to reduced effector T-cell function; it does not affect cytostatic activity. [Medical citation necessary]
Ciclosporin also bonds to cyclophilin D, which is part of the mitochondrial permeability transformation pore (MPTP), and prevents MPTP opening. The MPTP is located in the mitochondrial membrane cells of cardiac muscle cells. MPTP opens are caused by a sudden decrease in inner mitochondrial membrane permeability.
It allows protons and other small ions to pass through the membrane. This is known as a cellular catastrophe and can cause cell death. However, short mitochondrial permeability change pore openings play an essential physiological function in maintaining healthy mitochondrial homeostasis.
Biosynthesis of Cyclosporin A
Nonribosomal, nonribosomal peptide synthetase (cyclosporin synthetase) synthesizes cyclosporin. The enzyme includes adenylation and thiolation domains, as well as condensation domain and N-methyltransferase domains. The adenylation and activation domains are responsible for substrate recognition and binding to phosphopantetheine. The covalently bound thiolation and adenylated amino acids to phosphopantetheine domains, while the condensation domain extends the peptide chain. L-valine is L-leucine, L–alanine, L–leucine, L–alanine, and glycine are all substrates for cyclosporin synthesis. Cyclosporin synthetase uses the adenylation domain to generate acyl–adenylated amino compounds. Then, it covalently binds the amino acids to phosphopantetheine using a thioester linking. S-adenosyl méthionine N-methylates some of the amino acids substrates. The cyclization step releases cyclosporin from the enzyme. Amino acids such as D-Ala and butenyl-methyl-L-threonine (BMT) indicate cyclosporin synthetase requires the action of other enzymes. L-Ala is racemized to D-Ala using alanine racemase. This process is dependent on pyridoxal phosphate. The formation of butenyl-methyl-L-threonine is performed by a Bmt polyketide synthase that uses acetate/malonate as its starting material.
Biological Activity for Cyclosporin A
Cyclosporin A, an immunosuppressant, simultaneously binds and inhibits calcineurin phosphatase activity (IC50 = 5.8 nM). It also inhibits the formation and opening of mitochondrial permeability transition pores (MPTP). Coronavirus replication can also be inhibited in vitro, Enhances lentiviral transcription of bone marrow-derived CD34+cells, and is additive with Prostaglandin E2.
Physiological effects of Cyclosporin A
A fungal metabolite possesses potent immunosuppressive properties. It inhibits the T cell receptor signal transduction pathway by forming cyclosporin A - cyclophilin complex, which inhibits calcineurin (2B). Interleukin 1a (lipopolysaccharides and TNFa) inhibits nitric oxygen synthesis. It can inhibit the release of cytochrome-c from mitochondria.
Ciclosporin may decrease the function of lymphocytes by binding to cyclophilin. This blocks the phosphatase activity of calcineurin, which reduces the production of inflammatory cytokines from T-lymphocytes.
Uses of Cyclosporin A
Ciclosporin is indicated to treat and prevent graft-versus-host disease in bone marrow transplantation and to prevent rejection of kidney, heart, and liver transplants. It is also approved in the US for treating rheumatoid arthritis and psoriasis, persistent nummular keratitis following adenoviral keratoconjunctivitis, and eye drops for treating dry eyes caused by Sjogren's syndrome and meibomian gland dysfunction.
Cyclosporin can also be used for severe atopic skin conditions, Kimura disease, and pyoderma Gangrenosum.
Patients with severe ulcerative colitis (acute severe) and hives who do not respond well to treatment with steroids can use Ciclosporin.
Corticotropin-releasing factor (CRF) is a 41-amino acid peptide derived from a 196-amino acid preprohormone. CRH belongs to corticotropin-releasing factor family and is secreted by the paraventricular nucleus (PVN) of the hypothalamus in response to stress. Ovine CRF produces a longer lasting ACTH response in humans than human CRF, mainly due to its longer plasma half-life.
Any synthetic therapeutic agent which is chemically identical to or similar to the endogenous human corticotropin-releasing factor (hCRF). Synthesized in the hypothalamus, hCRF stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH). In cerebral edema, hCRF acts by impeding the flow of fluid from blood vessels into brain tissue, thereby decreasing edema and stabilizing intracranial pressure. This agent possesses anti-edema properties independent of adrenal gland function. (NCI05) Corticorelin is a polypeptide.
Cholecystokinin tetrapeptide (CCK-4, also PTK7) is a peptide fragment derived from the larger peptide hormone cholecystokinin. CCK-4 acts primarily in the brain as an anxiogenic, although it does retain some GI effects, but not as much as CCK-8 or the full length polypeptide CCK-58.
S-carboxymethyl-L-cysteine is an L-cysteine thioether that is L-cysteine in which the hydrogen of the thiol group has been replaced by a carboxymethyl group. It has a role as a mucolytic. It is a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a S-carboxylatomethyl-L-cysteine(1-). A compound formed when iodoacetic acid reacts with sulfhydryl groups in proteins. It has been used as an anti-infective nasal spray with mucolytic and expectorant action. Carbocisteine is a mucolytic that reduces the viscosity of sputum to relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis through easier expulsion of mucus. Carbocisteine should not be used with antitussives (cough suppressants) or medicines that dry up bronchial secretions as they are functional antagonists. Carbocisteine is produced by alkylation of cysteine with chloroacetic acid.
Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is sold under the trade name Duratocin. It is an analogue of oxytocin, and its action is similar to that of oxytocin; it causes contraction of the uterus. Carbetocin is oxytocin in which the hydrogen on the phenolic hydroxy group is substituted by methyl, the amino group on the cysteine residue is substituted by hydrogen, and the sulfur of the cysteine residue is replaced by a methylene group. A synthetic carba-analogue of oxytocin, it is used to control bleeding after giving birth. Like oxytocin, it causes contraction of the uterus. It has a role as an oxytocic. Carbetocin, also known as depotocin or dcomot, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Carbetocin is a drug which is used to control postpartum hemorrhage and bleeding after giving birth. Carbetocin is considered to be a practically insoluble (in water) and relatively neutral molecule. Carbetocin has been detected in multiple biofluids, such as urine and blood. Within the cell, carbetocin is primarily located in the membrane (predicted from logP). Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth. It is an analogue of oxytocin, and its action is similar to that of oxytocin -- it causes contraction of the uterus.
5-Ketoclomazone inhibits 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, the first enzyme of the MEP pathway (non-mevalonate pathway) of isoprenoid biosynthesis. Calcitonin is a 32-membered heterodetic cyclic peptide comprising the sequence Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro-NH2 cyclised by a disulfide bridge between the two Cys residues at positions 1 and 7. It has a role as a metabolite and a bone density conservation agent. It is a heterodetic cyclic peptide, a polypeptide and a peptide hormone.
The gonadotrophin releasing hormone (GnRH) agonist buserelin is a promising new agent in the treatment of a variety of disorders in gynaecology and andrology, paediatrics and oncology. While a single dose of buserelin stimulates the release of pituitary gonadotrophins, multiple doses produce reversible pituitary desensitisation, and this specific blockade of gonadotrophin support to the gonads provides the basis for the drug’s efficacy in conditions dependent on sex hormone secretion. Thus, buserelin provides comparable efficacy to orchidectomy or high dose estrogens in the treatment of hormone-sensitive prostate cancer and exhibits a lower incidence of adverse effects. Buserelin also appears promising in hormone-sensitive premenopausal breast cancer. Extensive studies have proven the value of buserelin in endometriosis, where it produces a transient remission with gradual recurrence of the disease on cessation of treatment. Buserelin represents a first-line treatment of central precocious puberty.